![molecular formula C13H16ClNO B14623253 N-[3-(furan-2-yl)propyl]aniline;hydrochloride CAS No. 57696-81-8](/img/structure/B14623253.png)
N-[3-(furan-2-yl)propyl]aniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(furan-2-yl)propyl]aniline;hydrochloride is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)propyl]aniline;hydrochloride typically involves the reaction of 3-(furan-2-yl)propylamine with aniline in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts like hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(furan-2-yl)propyl]aniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include substituted furans, dihydrofuran derivatives, and various aromatic substitution products.
Aplicaciones Científicas De Investigación
N-[3-(furan-2-yl)propyl]aniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[3-(furan-2-yl)propyl]aniline;hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(furan-2-yl)propyl]aniline
- N-[3-(furan-2-yl)propyl]amine
- 3-(furan-2-yl)propylamine
Uniqueness
N-[3-(furan-2-yl)propyl]aniline;hydrochloride is unique due to its specific combination of the furan ring and aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
57696-81-8 |
|---|---|
Fórmula molecular |
C13H16ClNO |
Peso molecular |
237.72 g/mol |
Nombre IUPAC |
N-[3-(furan-2-yl)propyl]aniline;hydrochloride |
InChI |
InChI=1S/C13H15NO.ClH/c1-2-6-12(7-3-1)14-10-4-8-13-9-5-11-15-13;/h1-3,5-7,9,11,14H,4,8,10H2;1H |
Clave InChI |
FQASDQRGQJRYRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCCCC2=CC=CO2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


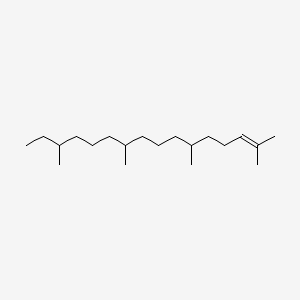
![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)
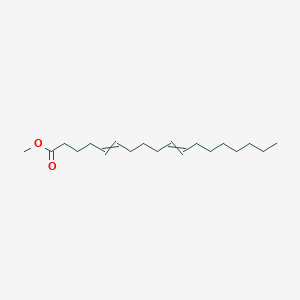
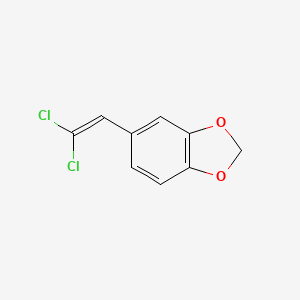
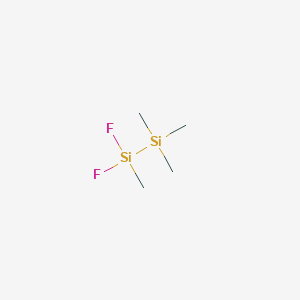
![1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid](/img/structure/B14623205.png)
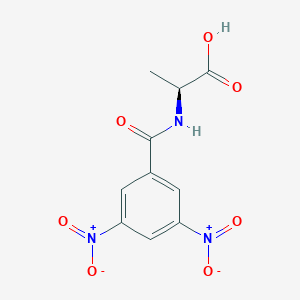
![(19S)-5-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14623211.png)
![Oxepino[2,3-b]quinoxaline, 3-chloro-](/img/structure/B14623219.png)
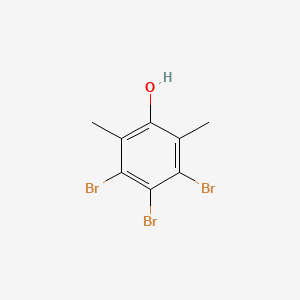
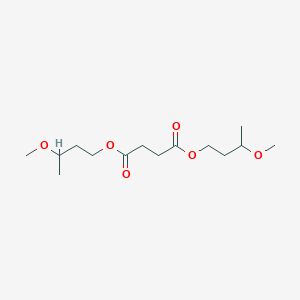

![2-[(Dimethylamino)methylidene]hexanal](/img/structure/B14623248.png)
![Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]-](/img/structure/B14623249.png)
